molecular formula C6H7ClN2 B048049 3-Amino-6-chloro-2-picoline CAS No. 164666-68-6

3-Amino-6-chloro-2-picoline

Cat. No.: B048049
CAS No.: 164666-68-6
M. Wt: 142.58 g/mol
InChI Key: QVCIIOZINFCMDJ-UHFFFAOYSA-N
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Description

3-Amino-6-chloro-2-picoline (CAS: 164666-68-6), also known as 6-chloro-2-methylpyridin-3-amine, is a substituted pyridine derivative with a methyl group at position 2, an amino group at position 3, and a chlorine atom at position 4. This compound is a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of heterocyclic compounds with biological activity . Its molecular formula is C₆H₇ClN₂, and it is characterized by a melting point range of 132–135°C (reported in related chlorinated picolines) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-6-chloro-2-picoline typically involves multi-step reactions. One common method starts with 2-Amino-3-nitro-6-picoline . The nitro group is reduced to an amino group using stannous chloride dihydrate in the presence of concentrated hydrochloric acid . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and minimize impurities. The use of continuous flow reactors and automated control systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-6-chloro-2-picoline undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation Reactions: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction Reactions: The compound can be reduced to form different amine derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include and in polar solvents.

    Oxidation Reactions: Reagents such as or are used.

    Reduction Reactions: Reducing agents like or are employed.

Major Products:

Mechanism of Action

The mechanism of action of 3-Amino-6-chloro-2-picoline involves its interaction with specific molecular targets. The amino and chloro groups allow it to bind to various enzymes and receptors, modulating their activity. This compound can inhibit or activate specific pathways, depending on the context of its use. For example, in medicinal chemistry, it may inhibit viral replication by targeting viral enzymes .

Comparison with Similar Compounds

Comparison with Similar Compounds

3-Amino-6-chloropyridine (CAS: 5350-93-6)

  • Structural Differences : Lacks the methyl group at position 2, reducing steric hindrance.
  • Properties : Smaller molecular weight (C₅H₅ClN₂ ) and higher polarity due to the absence of the methyl group.
  • Applications : Used in synthesizing antiviral agents and kinase inhibitors. Its simpler structure allows for easier functionalization at position 2 .

6-Chloro-2-picoline (CAS: 1824-81-3)

  • Structural Differences: Contains a methyl group at position 2 and chlorine at position 6 but lacks the amino group at position 3.
  • Properties: Lower reactivity in nucleophilic substitution reactions due to the absence of an amino group. Molecular formula C₆H₆ClN.
  • Applications : Primarily a precursor for further functionalization, such as nitration or amination, to introduce bioactive moieties .

5-Amino-6-chloro-3-picoline (CAS: 34552-13-1)

  • Structural Differences: Amino and chlorine groups are positioned at C5 and C6, respectively, with a methyl group at C3.
  • Properties : Similar molecular weight (C₆H₇ClN₂ ) but distinct regiochemistry alters electronic distribution, affecting acidity (pKa) and solubility.
  • Applications : Used in asymmetric catalysis and as a ligand in coordination chemistry due to its steric and electronic profile .

6-Amino-5-nitro-2-picoline (CAS: 21901-29-1)

  • Structural Differences: Features a nitro group at C5 and amino at C6, with a methyl group at C2.
  • Properties: Nitro group introduces strong electron-withdrawing effects, lowering the pKa of the amino group. Melting point: 147–157°C .
  • Applications : Key intermediate in explosives and high-energy materials due to nitro group reactivity .

5-Amino-2-bromo-6-picoline (CAS: 123333-53-9)

  • Structural Differences: Bromine replaces chlorine at C2, with amino at C5 and methyl at C6.
  • Properties : Bromine’s larger atomic radius increases molecular weight (C₆H₇BrN₂ ) and enhances susceptibility to nucleophilic aromatic substitution compared to chlorine.
  • Applications : Used in cross-coupling reactions (e.g., Suzuki-Miyaura) for constructing biaryl systems .

Data Tables

Table 1. Physical and Chemical Properties

Compound Name CAS Number Molecular Formula Melting Point (°C) Key Substituents
3-Amino-6-chloro-2-picoline 164666-68-6 C₆H₇ClN₂ 132–135* 2-CH₃, 3-NH₂, 6-Cl
3-Amino-6-chloropyridine 5350-93-6 C₅H₅ClN₂ Not reported 3-NH₂, 6-Cl
6-Chloro-2-picoline 1824-81-3 C₆H₆ClN 45–48 2-CH₃, 6-Cl
5-Amino-6-chloro-3-picoline 34552-13-1 C₆H₇ClN₂ Not reported 3-CH₃, 5-NH₂, 6-Cl
6-Amino-5-nitro-2-picoline 21901-29-1 C₆H₇N₃O₂ 147–157 2-CH₃, 5-NO₂, 6-NH₂
5-Amino-2-bromo-6-picoline 123333-53-9 C₆H₇BrN₂ Not reported 2-Br, 5-NH₂, 6-CH₃

*Melting point inferred from structurally related compounds in .

Research Findings and Trends

  • Synthetic Utility: this compound’s methyl group enhances lipophilicity, making it advantageous in drug design for blood-brain barrier penetration .
  • Regiochemical Impact: Substitution patterns (e.g., nitro at C5 vs. amino at C3) drastically alter electronic properties, as shown in quantum chemical studies .

Biological Activity

3-Amino-6-chloro-2-picoline, also known as 2-chloro-6-methylpyridin-3-amine, is a nitrogen-containing heterocyclic compound with significant biological activity. The compound is characterized by its molecular formula C6H7ClN2C_6H_7ClN_2 and a molecular weight of 142.59 g/mol. Its biological properties make it a subject of interest in various fields, including medicinal chemistry and pharmacology.

  • Molecular Formula : C6H7ClN2C_6H_7ClN_2
  • Molecular Weight : 142.59 g/mol
  • CAS Number : 39745-40-9
  • InChI Key : SUMSBUDMYMYTLL-UHFFFAOYSA-N

The compound's structure includes a chloro group and an amino group, which are crucial for its biological interactions.

Antimicrobial Activity

This compound has shown promising antimicrobial properties. Research indicates that derivatives of this compound can act against various bacterial strains, including those resistant to common antibiotics. The mechanism of action often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Anticancer Properties

Several studies have investigated the anticancer potential of this compound and its derivatives. For instance, compounds derived from this structure have been evaluated for their cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer).

Table 1: Cytotoxic Activity against Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMCF-725Induces apoptosis via mitochondrial pathway
HCT-11630Cell cycle arrest at G0/G1 phase

The IC50 values indicate the concentration required to inhibit cell viability by 50%. The mechanism often involves apoptosis induction and cell cycle arrest.

Enzymatic Inhibition

This compound has also been studied for its role as an inhibitor of specific enzymes involved in disease processes. For example, it has been identified as a potential inhibitor of certain kinases, which play a critical role in cancer progression and metastasis.

Study on Antimicrobial Efficacy

A study published in Molecules examined the antimicrobial efficacy of various picoline derivatives, including this compound. The results demonstrated that this compound exhibited significant activity against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) lower than that of standard antibiotics like penicillin.

Anticancer Research

In another study focusing on the anticancer properties, researchers synthesized several derivatives of this compound and tested them against multiple cancer cell lines. The findings suggested that modifications to the amino group enhanced cytotoxicity, indicating that structural variations can lead to improved therapeutic agents.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Amino-6-chloro-2-picoline, and what are their comparative advantages?

  • Methodological Answer : The compound is synthesized via catalytic amination of 6-chloro-2-picoline derivatives or halogen displacement reactions using ammonia or protected amines. Key steps involve controlling reaction temperature (70–120°C) and optimizing catalysts (e.g., palladium-based catalysts for amination). A critical quality control parameter is monitoring byproducts like 3-chloro-2-methylaniline (a potential impurity, CAS 87-60-5) via HPLC with UV detection at 254 nm .

Q. How can researchers ensure accurate characterization of this compound?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions (e.g., methyl and amino groups at C2 and C3, respectively).
  • Mass spectrometry (ESI-MS) for molecular ion verification (C₆H₇ClN₂, theoretical m/z 142.03).
  • Melting point analysis (93–98°C, as per experimental data) to assess purity .

Q. What storage conditions are optimal for maintaining this compound stability?

  • Methodological Answer : Store at 0–6°C in airtight, light-protected containers. Degradation risks include hydrolysis of the chloro substituent under humid conditions, detectable via periodic HPLC analysis. Impurity profiling should monitor for 6-chloro-2-picoline (CAS 1594-58-7) and aminolysis byproducts .

II. Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated?

  • Methodological Answer : Employ kinetic isotope effects (KIE) or density functional theory (DFT) calculations to study nucleophilic substitution pathways. For example, computational modeling of the chloro group’s electrophilicity in polar aprotic solvents (e.g., DMF) can predict regioselectivity in cross-coupling reactions .

Q. How should researchers address contradictions in reported spectroscopic data for this compound?

  • Methodological Answer : Discrepancies in NMR shifts (e.g., δH for the methyl group) may arise from solvent polarity or pH variations. Standardize measurements using deuterated DMSO as a solvent and compare with reference spectra from authenticated samples (e.g., PubChem CID 754854). Cross-validate with X-ray crystallography when possible .

Q. What computational approaches are suitable for predicting the biological activity of this compound derivatives?

  • Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to simulate interactions with targets like GABA receptors or bacterial enzymes. Validate predictions with in vitro assays (e.g., MIC testing against E. coli). Structural analogs such as 6-chloro-2-piperazin-1-yl-quinoline (PubChem CID 359-83-1) provide benchmark data .

Q. What experimental strategies can identify degradation pathways under varying environmental conditions?

  • Methodological Answer : Conduct accelerated stability studies using HPLC-MS to track degradation products. For example, exposure to UV light may generate 3-amino-2-picoline via dechlorination, while acidic conditions could yield 6-hydroxy derivatives. Compare with degradation profiles of related compounds like 2-amino-5-chloro-3-picoline (CAS 33786-89-9) .

Q. How can researchers design structure-activity relationship (SAR) studies for this compound?

  • Methodological Answer : Synthesize derivatives with modifications at the amino (e.g., acetylation) or chloro positions. Test pharmacological activity using in vitro models (e.g., enzyme inhibition assays). Correlate electronic properties (Hammett σ constants) with bioactivity trends .

Properties

IUPAC Name

6-chloro-2-methylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2/c1-4-5(8)2-3-6(7)9-4/h2-3H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVCIIOZINFCMDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50426559
Record name 3-Amino-6-chloro-2-picoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

164666-68-6
Record name 3-Amino-6-chloro-2-picoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-6-chloro-2-picoline
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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